molecular formula C13H16ClN3 B1420226 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride CAS No. 1193389-93-3

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride

Cat. No. B1420226
CAS RN: 1193389-93-3
M. Wt: 249.74 g/mol
InChI Key: VJFHTPZYVRHBJA-UHFFFAOYSA-N
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Description

“{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1193389-93-3 . It has a molecular weight of 249.74 . The IUPAC name for this compound is (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3.ClH/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Chalcones

This compound serves as a precursor in the synthesis of novel heterocyclic chalcones. Researchers have utilized it to construct diverse pyrazole-based chalcones through a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are significant due to their presence in natural products and their role as intermediates in flavonoid biosynthesis. They exhibit a range of biological properties, including antibacterial, antifungal, and antiviral effects .

Pharmacological Evaluation in IPF

The compound has been evaluated for its pharmacological applications, particularly in the treatment of Idiopathic Pulmonary Fibrosis (IPF). It inhibits key growth factors like PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation, making it a potential therapeutic agent in IPF management .

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound has been used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles. Understanding the impact of small structural changes on the supramolecular environment is crucial, and this compound, with various substituents, aids in such studies .

Chemical Synthesis and Material Science

The compound is used in chemical synthesis and material science research due to its unique structure. It can be employed to create complex molecular architectures that are useful in developing new materials with specific properties .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various analytical techniques to quantify or detect the presence of other substances .

Biological Studies

The compound’s derivatives have been used in biological studies to understand the interaction between small molecules and biological targets. This interaction is key to developing new drugs and understanding biological pathways .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFHTPZYVRHBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride

CAS RN

1193389-93-3
Record name {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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